molecular formula C6H14N2 B15333835 (E)-3-Hexene-1,6-diamine

(E)-3-Hexene-1,6-diamine

Cat. No.: B15333835
M. Wt: 114.19 g/mol
InChI Key: VKWVKRZCWUQLHV-UHFFFAOYSA-N
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Description

(E)-3-Hexene-1,6-diamine (CAS: 847550-12-3) is an unsaturated aliphatic diamine characterized by a six-carbon chain with an E-configuration double bond at the 3-position and primary amine (-NH₂) groups at both termini. Its molecular formula is C₆H₁₂N₂, with a molecular weight of 116.18 g/mol . The presence of the double bond introduces rigidity and stereochemical specificity, distinguishing it from saturated analogs like hexamethylene-1,6-diamine (HMDA). This compound is primarily utilized in polymer synthesis and specialty chemical applications, though specific industrial uses are less documented compared to HMDA .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

hex-3-ene-1,6-diamine

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6-8/h1-2H,3-8H2

InChI Key

VKWVKRZCWUQLHV-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hexene-1,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with hex-3-ene, which is then subjected to various chemical reactions to introduce the amine groups.

    Hydroamination: One common method is the hydroamination of hex-3-ene using ammonia or amines in the presence of a catalyst. This reaction adds the amine groups to the hexene backbone.

    Catalysts: Catalysts such as transition metals (e.g., palladium, platinum) are often used to facilitate the hydroamination reaction.

    Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to carry out the hydroamination reaction efficiently.

    Purification: After the reaction, the product is purified using techniques such as distillation or crystallization to obtain high-purity this compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hexene-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the double bond in the hexene chain to a single bond, resulting in a saturated diamine.

    Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms in the amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation can lead to the formation of hexene oxides or other oxygen-containing derivatives.

    Reduction Products: Reduction typically yields a saturated diamine, such as hexane-1,6-diamine.

    Substitution Products: Substitution reactions can produce halogenated derivatives or other substituted amines.

Scientific Research Applications

(E)-3-Hexene-1,6-diamine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-3-Hexene-1,6-diamine involves its interaction with molecular targets through its amine groups. These interactions can include:

    Binding to Enzymes: The amine groups can form hydrogen bonds or ionic interactions with active sites of enzymes, affecting their activity.

    Pathways Involved: The compound may participate in metabolic pathways involving amine-containing intermediates, influencing various biochemical processes.

Comparison with Similar Compounds

Hexamethylene-1,6-diamine (HMDA)

  • CAS Number : 124-09-4
  • Molecular Formula : C₆H₁₆N₂
  • Molecular Weight : 116.21 g/mol
  • Structural Features : Fully saturated six-carbon chain with terminal amines.
  • Key Differences :
    • Physical Properties : HMDA has a higher boiling point (204–205°C ) due to stronger intermolecular hydrogen bonding and absence of steric hindrance from a double bond .
    • Reactivity : The saturated structure allows greater flexibility in polymer chains, making HMDA a cornerstone in nylon-6,6 production via condensation with adipic acid .
    • Applications : Widely used in polyamide synthesis, epoxy curing agents, and corrosion inhibitors .

(3Z)-3-Hexene-1,5-diyne-1,6-diamine

  • CAS Number : 377078-08-5
  • Molecular Formula : C₆H₆N₂
  • Molecular Weight : 106.13 g/mol
  • Structural Features : Contains a Z-configured double bond and conjugated triple bonds (diyne groups).

(2S,5S,E)-1,6-Diphenylhex-3-ene-2,5-diamine

  • CAS Number : 144163-57-5
  • Molecular Formula : C₁₈H₂₂N₂
  • Molecular Weight : 266.39 g/mol
  • Structural Features : E-configured double bond with phenyl substituents and stereocenters at C2 and C4.
  • Key Differences :
    • Stereochemical Impact : The chiral centers and aromatic groups enable applications in asymmetric catalysis or chiral polymer frameworks, unlike the simpler (E)-3-Hexene-1,6-diamine .
    • Solubility : Phenyl groups reduce solubility in polar solvents compared to aliphatic diamines .

Adipic Acid/Hexane-1,6-diamine (1:1) Salt

  • CAS Number : 3323-53-3
  • Composition : Ionic compound of HMDA and adipic acid.
  • Key Differences :
    • Physical State : Exists as a salt with higher melting point and altered solubility compared to free this compound .
    • Applications : Used as a precursor for nylon-6,6, highlighting HMDA’s dominance in industrial polymer chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Highlights Boiling Point (°C) Key Applications
This compound 847550-12-3 C₆H₁₂N₂ 116.18 E-configured double bond Not reported Specialty polymers, R&D
Hexamethylene-1,6-diamine (HMDA) 124-09-4 C₆H₁₆N₂ 116.21 Saturated aliphatic chain 204–205 Nylon-6,6, epoxy resins
(3Z)-3-Hexene-1,5-diyne-1,6-diamine 377078-08-5 C₆H₆N₂ 106.13 Z-configured double bond, diyne groups Not reported High-performance materials
Adipic Acid/HMDA Salt 3323-53-3 C₁₂H₂₄N₂O₄ 260.33 Ionic salt Decomposes Nylon-6,6 precursor

Biological Activity

(E)-3-Hexene-1,6-diamine is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amine functional groups attached to a hexene backbone. The chemical formula is C6H14N2C_6H_{14}N_2, indicating the presence of two amine groups which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Hex-3-ene is the primary starting material.
  • Hydroamination : This process introduces amine groups to the hexene backbone using ammonia or primary/secondary amines in the presence of a catalyst, often palladium or platinum.
  • Reaction Conditions : Controlled temperature and pressure are essential to optimize yield and selectivity during synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its amine groups. Key mechanisms include:

  • Enzyme Binding : The amine groups can form hydrogen bonds or ionic interactions with enzyme active sites, potentially modulating their activity.
  • Metabolic Pathways : It may participate in metabolic pathways involving amine-containing intermediates, influencing biochemical processes .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated this compound against several cancer cell lines, including A549 (lung), HeLa (cervical), and MCF7 (breast). The compound exhibited promising in vitro inhibitory effects on cell proliferation without significant cytotoxicity towards normal cells .
  • Anti-inflammatory Effects :
    • Research indicated that this compound has anti-inflammatory properties. It was shown to inhibit 3R-hydroxysteroid dehydrogenase (3R-HSD), an enzyme involved in steroid metabolism, suggesting potential therapeutic applications in inflammatory diseases .
  • Pharmaceutical Applications :
    • The compound has been explored for use as a substrate in biochemical assays and as a building block in drug development. Its ability to modulate enzyme activity positions it as a candidate for further pharmaceutical research .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of A549, HeLa, MCF7
Anti-inflammatoryInhibition of 3R-hydroxysteroid dehydrogenase
Enzyme InteractionModulation of enzyme activity

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